![molecular formula C10H11BrN2O B120484 1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 103784-04-9](/img/structure/B120484.png)

1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

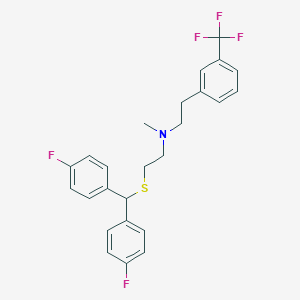

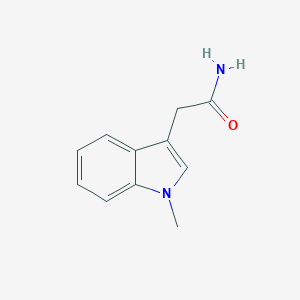

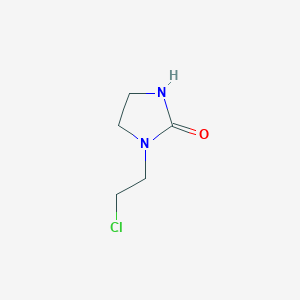

The compound "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is related to benzimidazole derivatives that have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process has been used to create 1,2-diphenyl-1H-benzo[d]imidazole derivatives . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis has been reported, yielding moderate to good yields . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

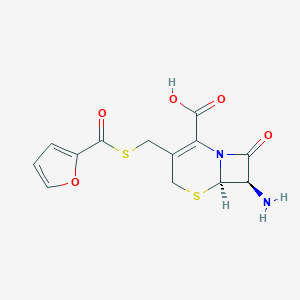

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents on the benzimidazole core can significantly influence the molecular interactions and properties of the compound. For example, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine-like derivatives have shown that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These types of analyses are crucial for understanding the solid-state structure of "this compound" and its derivatives.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been demonstrated, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the reaction of benzimidazole derivatives with bromine and enolizable ketones has been shown to yield thiazolidene-2-imine derivatives . These reactions highlight the reactivity of benzimidazole derivatives and could provide insights into the types of chemical transformations that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the synthesis and characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion have been studied, revealing the solvent effect on complexation and the nature of the complexes formed . The analysis of antimycotic agents structurally related to benzimidazoles has been performed using gas chromatography-mass spectrometry, indicating the importance of analytical methods in determining the properties of these compounds . These studies could be relevant for assessing the properties of "this compound" and understanding its behavior in different environments.

Wissenschaftliche Forschungsanwendungen

Benzimidazole and Imidazole Derivatives in Therapeutics and Material Science

Therapeutic Potential of Benzimidazole Derivatives : Benzimidazole derivatives exhibit a wide range of pharmacological activities due to the versatility of the benzimidazole nucleus. These activities include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant effects. The structural diversity of benzimidazole derivatives, achieved through various substitutions, is key to developing pharmacologically active compounds for therapeutic applications (Babbar, Swikriti, & Arora, 2020).

Applications of Imidazolate Frameworks : Zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), have garnered attention for their remarkable properties and diverse applications. These include gas storage, catalysis, drug delivery, and separation processes, highlighting the potential of imidazole-based compounds in material science and engineering (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).

Imidazole-Based Corrosion Inhibitors : Imidazole and its derivatives are recognized for their efficiency as corrosion inhibitors, particularly in the petroleum industry. Their molecular structure, featuring a heterocyclic ring with nitrogen atoms, facilitates strong adsorption on metal surfaces. This property is leveraged to protect infrastructure by forming a protective layer against corrosion (Sriplai & Sombatmankhong, 2023).

Antitumor Activity of Imidazole Derivatives : Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been investigated for their antitumor properties. Some of these compounds have progressed beyond preclinical testing, showcasing the potential of imidazole-based compounds in oncology and the development of new therapeutic agents with varying biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Wirkmechanismus

Target of Action

Similar compounds have been used in the etherification reaction under phase-transfer catalytic conditions

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which could suggest a potential involvement in carbon-carbon bond formation pathways.

Result of Action

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This could suggest a potential role in the formation of new carbon-carbon bonds at the molecular level.

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds have been involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-bromopropyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFXOOPGLLIDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103784-04-9 |

Source

|

| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)